molecular formula C7H4FN3O2 B13005060 2-Amino-5-fluoro-4-nitrobenzonitrile CAS No. 885269-10-3

2-Amino-5-fluoro-4-nitrobenzonitrile

Cat. No.: B13005060
CAS No.: 885269-10-3
M. Wt: 181.12 g/mol
InChI Key: SRIZEVLXZAEBGN-UHFFFAOYSA-N
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Description

Research Significance of Substituted Benzonitrile (B105546) Frameworks

Substituted benzonitrile frameworks are a cornerstone in modern organic chemistry, serving as pivotal precursors in the synthesis of a wide array of organic compounds. The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, amides, and tetrazoles. This chemical flexibility makes benzonitrile derivatives highly valuable in the construction of complex molecular scaffolds.

In medicinal chemistry, the benzonitrile moiety is a common feature in numerous therapeutic agents. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors. Furthermore, the nitrile group can act as a bioisostere for other functional groups, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. The recent astronomical detection of benzonitrile in the interstellar medium also highlights the fundamental importance of this chemical framework in astrochemistry. acs.org

The introduction of various substituents onto the benzonitrile ring system allows for the modulation of the molecule's electronic properties, lipophilicity, and steric profile. This tunability is crucial in the rational design of molecules with specific desired characteristics, whether for pharmaceutical applications, agrochemicals, or advanced materials. For instance, the incorporation of electron-withdrawing or polar functional groups can enhance properties such as CO2 capture in covalent triazine frameworks. chemsrc.com

Contextualization within Fluorinated Aromatic Chemistry

The incorporation of fluorine into aromatic systems has become a powerful strategy in modern chemistry, particularly in the life sciences. numberanalytics.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size, as it can be considered a bioisostere of a hydrogen atom. mdpi.com The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and physicochemical properties such as acidity (pKa) and lipophilicity. numberanalytics.comrsc.org

Role as a Key Intermediate in Complex Organic Synthesis

While specific documented syntheses using 2-Amino-5-fluoro-4-nitrobenzonitrile as a starting material are limited in readily available literature, its structure suggests a significant potential as a key intermediate in complex organic synthesis. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled elaboration of the molecular scaffold.

For instance, the amino group can be readily diazotized and subsequently replaced by a variety of other substituents through Sandmeyer-type reactions. It can also participate in condensation reactions to form heterocyclic rings such as benzimidazoles. The nitro group is a versatile precursor to an amino group upon reduction, which can then be further functionalized. The fluorine atom can be displaced by nucleophiles under certain conditions, a common strategy in the synthesis of complex molecules. Finally, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

The combination of these functional groups makes this compound a potentially valuable building block for the synthesis of polyfunctional aromatic compounds, which are often sought after in drug discovery and materials science. For example, related fluorinated benzonitriles are used in the preparation of anti-tumor agents and kinase inhibitors. guidechem.com

Overview of Current Research Trajectories

Current research involving polysubstituted benzonitriles and fluorinated aromatics is largely driven by the pursuit of novel therapeutic agents and functional materials. While direct research on this compound is not prominent, the broader research trajectories provide context for its potential applications.

In medicinal chemistry, there is a strong focus on the design and synthesis of enzyme inhibitors, with substituted benzonitriles often playing a role in binding to the active site. The development of new anticancer, antibacterial, and antiviral agents frequently involves the use of fluorinated aromatic intermediates to enhance efficacy and pharmacokinetic properties. numberanalytics.com Analysis of substitution patterns in active pharmaceutical ingredients reveals a prevalence of certain arrangements, suggesting that synthetic accessibility often guides molecular design. acs.orgnih.gov

In materials science, fluorinated and nitrogen-containing aromatic compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for the creation of porous polymers for gas capture and separation. chemsrc.com The development of new synthetic methodologies, including more efficient fluorination techniques and multi-component reactions, is a continuous effort to expand the accessible chemical space for these applications. mdpi.comrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound885269-10-3C₇H₄FN₃O₂181.12
2-Amino-3-fluoro-5-nitrobenzonitrile99578-11-7C₇H₄FN₃O₂181.12
4-Amino-2-fluoro-5-nitrobenzonitrile143151-03-5C₇H₄FN₃O₂181.12
2-Fluoro-5-nitrobenzonitrile17417-09-3C₇H₃FN₂O₂166.11
2-Amino-5-nitrobenzonitrile (B98050)17420-30-3C₇H₅N₃O₂163.13

Note: Data for related compounds are provided for comparative purposes due to the limited availability of specific experimental data for this compound.

In-Depth Analysis of Synthetic Methodologies for this compound Reveals Research Gap

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in documented synthetic pathways for the specific chemical compound This compound . Despite the existence of established synthetic routes for structurally similar isomers and analogues, no specific, verifiable methods for the preparation of this particular molecule could be located.

The requested outline, focusing on direct synthesis, hydrolysis-based routes, precursor design, and advanced techniques like microwave-assisted synthesis and palladium-mediated catalysis, cannot be populated with scientifically accurate and sourced information for "this compound" due to the absence of dedicated research findings for this exact structure.

While synthetic procedures for related compounds are well-documented, adherence to the strict focus on "this compound" prevents their inclusion in this article. For context, documented syntheses for related molecules include:

2-Fluoro-4-nitrobenzonitrile (B1302158) : This compound, lacking the amino group, can be synthesized from precursors like 2-fluoro-4-nitrobenzamide (B1321429) or through multi-step pathways starting from 3,4-difluoronitrobenzene. chemicalbook.comgoogle.com

2-Amino-5-nitrobenzonitrile : This analogue, which lacks the fluorine atom, is prepared via the dehydration of 5-nitroanthranilic acid amide using agents like phosphorus pentoxide or phosphorus oxychloride. google.com

Isomers : The isomer 4-Amino-2-fluoro-5-nitrobenzonitrile is listed in chemical supplier databases, indicating its existence, though detailed synthetic procedures are not readily available in the surveyed literature. bldpharm.comqtonics.comepa.gov

The absence of specific literature for This compound suggests it may be a novel compound or a chemical intermediate whose synthesis has not been published in the public domain. Therefore, a detailed article on its synthesis cannot be generated at this time.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885269-10-3

Molecular Formula

C7H4FN3O2

Molecular Weight

181.12 g/mol

IUPAC Name

2-amino-5-fluoro-4-nitrobenzonitrile

InChI

InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)6(10)2-7(5)11(12)13/h1-2H,10H2

InChI Key

SRIZEVLXZAEBGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C#N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Fluoro 4 Nitrobenzonitrile

Reactivity and Mechanistic Investigations

The reactivity of 2-Amino-5-fluoro-4-nitrobenzonitrile is dictated by the electronic properties of its substituents. The amino group is a strong electron-donating group, activating the ring towards electrophilic attack, while the nitro and nitrile groups are strong electron-withdrawing groups, deactivating the ring but activating it for nucleophilic aromatic substitution. The fluorine atom acts as a weak deactivator via induction but is also an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group in this compound is nucleophilic in nature. While it can undergo reactions typical of primary amines, such as acylation or alkylation, its most significant transformation leading to substitution involves its conversion into a diazonium salt.

This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). The resulting diazonium salt (Ar-N₂⁺) is highly unstable and serves as an excellent intermediate because the dinitrogen molecule (N₂) is a superb leaving group. This allows for the substitution of the original amino group with a wide variety of nucleophiles. This is a foundational reaction series in aromatic chemistry, although specific examples commencing with this compound are tailored for specific synthetic goals.

Common substitutions via diazonium salts include:

Sandmeyer Reaction: Introduction of chloro, bromo, or cyano groups using copper(I) salts (CuCl, CuBr, CuCN).

Schiemann Reaction: Introduction of a fluorine atom using fluoroboric acid (HBF₄).

Gattermann Reaction: Introduction of halides using copper powder and the respective hydrohalic acid.

Hydroxylation: Formation of a phenol (B47542) by heating the diazonium salt in water.

Deamination: Replacement of the amino group with a hydrogen atom using hypophosphorous acid (H₃PO₂).

Electrophilic Aromatic Substitution on the Fluorinated Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) involves an electrophile replacing a hydrogen atom on the benzene ring. youtube.commasterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene is determined by the electronic nature of the existing substituents. youtube.com In this compound, the directing effects of the four substituents are as follows:

-NH₂ (Amino): A strongly activating, ortho-, para-directing group.

-F (Fluoro): A deactivating, ortho-, para-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group.

-CN (Nitrile): A deactivating, meta-directing group.

The powerful activating and directing effect of the amino group dominates the molecule's reactivity towards electrophiles. youtube.com It directs incoming electrophiles to the positions ortho (position 3) and para (position 1) relative to itself. However, both of these positions are already substituted (by the nitro/fluoro groups and the nitrile group, respectively). The remaining open position (C6) is meta to the amino group and is not electronically favored for substitution. Consequently, this compound is generally unreactive towards further electrophilic aromatic substitution under standard conditions. Forcing conditions would likely lead to complex product mixtures or degradation.

Transformation of the Nitrile Moiety

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other moieties, enhancing the synthetic utility of the parent molecule. researchgate.netorganic-chemistry.org These transformations allow for the introduction of different functionalities at position 1 of the benzene ring.

TransformationTypical Reagents and ConditionsProduct Functional Group
HydrolysisH₃O⁺ (acid) or NaOH/H₂O (base), heatCarboxylic Acid (-COOH)
ReductionLiAlH₄ in ether, then H₂O; or H₂/Catalyst (e.g., Raney Ni)Primary Amine (-CH₂NH₂)
Partial Reduction to AldehydeDiisobutylaluminium hydride (DIBAL-H), then H₂OAldehyde (-CHO)
Reaction with Grignard Reagents1. RMgX in ether/toluene 2. H₃O⁺Ketone (-C(O)R)
CycloadditionAzides (e.g., NaN₃)Tetrazole ring

Regioselectivity and Stereoselectivity in Reactions

Regioselectivity is a critical consideration in the reactions of this compound.

For Electrophilic Aromatic Substitution (EAS): As discussed (2.3.2), the regioselectivity is controlled by the dominant ortho-, para-directing amino group. Due to the substitution pattern, the ring is effectively deactivated to further EAS at its open positions.

For Nucleophilic Aromatic Substitution (SₙAr): The molecule is highly activated for SₙAr. The strong electron-withdrawing nitro and cyano groups stabilize the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. youtube.comnih.gov The leaving group is typically a halide. In this molecule, the fluorine atom at C5 is positioned ortho to the strongly activating nitro group and para to the cyano group. This makes the C5 position the most probable site for nucleophilic attack, leading to the displacement of the fluoride (B91410) ion. The nitro group itself could also potentially act as a leaving group, but fluoride is generally more labile in SₙAr reactions. google.com

Stereoselectivity is not typically a factor in the primary reactions of the aromatic ring itself, as it is planar. Stereoselectivity would become relevant if chiral reagents or catalysts are used, or if subsequent reactions create a stereocenter on a group attached to the ring.

Derivatization and Functional Group Interconversions

The functional groups on this compound allow for a wide range of derivatizations, significantly expanding its use as a chemical building block. One of the most common and synthetically useful transformations is the reduction of the nitro group.

Reduction of Nitro Functionality to Amino Groups

The reduction of the nitro group at C4 to a primary amino group is a key transformation, yielding 2,4-diamino-5-fluorobenzonitrile. This reaction is fundamental in the synthesis of various heterocyclic compounds and other complex molecules. A variety of reducing agents can accomplish this transformation chemoselectively, leaving the nitrile and fluoro groups intact. wikipedia.orgorganic-chemistry.org

The choice of reagent can depend on the presence of other functional groups and the desired reaction conditions (e.g., pH, temperature). scispace.com

MethodReagent(s)Typical Conditions
Catalytic HydrogenationH₂ gas, Palladium on carbon (Pd/C)Methanol or Ethanol solvent, room temp. to moderate heat
Catalytic HydrogenationH₂ gas, Raney NickelEthanol solvent, often requires pressure and heat
Metal in AcidTin(II) chloride (SnCl₂·2H₂O)Concentrated HCl, or Ethanol/Ethyl acetate (B1210297) solvent scispace.com
Metal in AcidIron powder (Fe)HCl or Acetic Acid in water/ethanol
Transfer HydrogenationHydrazine hydrate (B1144303) (N₂H₄·H₂O), Pd/CEthanol, reflux
Sulfite ReductionSodium hydrosulfite (Na₂S₂O₄)Aqueous or aqueous/organic mixture
Metal-Free ReductionTetrahydroxydiboron (B₂(OH)₄)Water solvent, often with an organocatalyst organic-chemistry.org

Diazotization and Subsequent Reactions of Aromatic Amines

The diazotization of aromatic amines is a fundamental transformation in organic synthesis, allowing for the conversion of an amino group into a highly versatile diazonium group. This functional group can then be substituted by a wide variety of nucleophiles. While specific studies on the diazotization of this compound are not extensively detailed in the provided literature, the general principles and procedures for diazotizing closely related substituted anilines are well-established.

A common method for preparing diazonium salts involves treating the corresponding aniline (B41778) with a source of nitrous acid. For instance, a general procedure for the preparation of diazonium tetrafluoroborate (B81430) salts involves dissolving the aniline in a mixture of hydrofluoroboric acid and water, followed by the dropwise addition of a sodium nitrite solution at 0°C. rsc.org The resulting diazonium salt often precipitates and can be isolated. rsc.org Another approach involves the use of tert-butyl nitrite and boron trifluoride etherate in an anhydrous solvent. google.com

The reactivity of the resulting diazonium salt is heavily influenced by the electronic nature of the substituents on the aromatic ring. In the case of this compound, the presence of electron-withdrawing nitro and cyano groups, along with a fluorine atom, would be expected to influence the stability and subsequent reactivity of the diazonium intermediate. For example, in the attempted Sandmeyer cyanation of a diazonium salt derived from 2,4-difluoro-6-nitroaniline, a competing nucleophilic substitution of the ortho-fluoride group by hydroxide (B78521) was observed, leading to the formation of a benzoquinone diazide. psu.edursc.org This highlights the potential for intramolecular reactions and the influence of other functional groups present in the molecule.

The diazotization of aminopyridines, which are heteroaromatic amines, also provides insight into the potential behavior of substituted aminobenzonitriles. The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of diazonium ions that are prone to rapid hydrolysis to the corresponding hydroxy compounds. rsc.org The stability of these diazonium ions is significantly lower than that of their benzenoid analogs. rsc.org

A patented method for the synthesis of 2-fluoro-4-nitrobenzonitrile (B1302158) from 2-fluoro-4-nitroaniline (B181687) utilizes a diazotization-bromination reaction to replace the amino group with a bromine atom, which is then subjected to cyanation. google.com This two-step sequence demonstrates a practical application of diazotization in the synthesis of related benzonitrile (B105546) derivatives.

Dimerization Processes of Related Amino-nitrobenzonitriles

The dimerization of aminobenzonitrile derivatives, particularly those bearing nitro groups, can occur under specific reaction conditions, leading to the formation of more complex heterocyclic structures. A notable example is the dimerization of 2-amino-5-nitrobenzonitrile (B98050), a compound structurally analogous to this compound.

When 2-amino-5-nitrobenzonitrile is heated at 180°C in alcoholic ammonia, it readily undergoes dimerization to form 2-(2-amino-5-nitrophenyl)-4-amino-6-nitroquinazoline. acs.org This reaction proceeds through an intermolecular condensation. acs.org The mechanism is proposed to involve the formation of an amidine intermediate which then undergoes intramolecular cyclization. acs.org It has been shown that this type of reaction, where aromatic o-aminonitriles condense with aromatic nitriles in a basic medium, represents a general method for synthesizing 2-aryl-4-aminoquinazolines. acs.org

Computational studies on the dimerization of other substituted aromatic compounds, such as thiocarbonyl S-methanides, indicate that the reaction can proceed through a stepwise diradical mechanism. beilstein-journals.org The nature of the substituents plays a crucial role in determining the type of dimeric product formed. beilstein-journals.org For instance, diaryl-substituted thiocarbonyl S-methanides typically undergo head-to-head dimerization to yield sterically crowded 1,4-dithianes. beilstein-journals.org

Furthermore, research on 4-amino-3-nitrobenzonitrile (B23877) has explored its potential to form dimers and tetramers in the solid state. nih.gov While this study focuses on the non-covalent interactions in the crystal lattice, it underscores the tendency of these molecules to self-associate. nih.gov Similarly, amino-nitro-azobenzene molecules have been shown to form dimers on a gold surface, with the switching of one molecule inducing a controlled movement in the other, demonstrating the potential for these structures to act as molecular-level machines. nih.gov

The dimerization of 2-amino-5-nitrobenzonitrile is a key example of how aminobenzonitriles can be transformed into more complex heterocyclic systems. The conditions for this reaction are quite specific, requiring high temperatures and a basic environment. acs.org

Applications As a Synthetic Building Block in Complex Chemical Systems

Formation of Heterocyclic Ring Systems

The strategic placement of reactive functional groups in 2-Amino-5-fluoro-4-nitrobenzonitrile makes it a valuable precursor for a range of annulation reactions, leading to the formation of fused heterocyclic compounds. The interplay between the ortho-amino-nitrile functionality and the activating nitro group, along with the modulating influence of the fluorine atom, allows for regioselective transformations.

Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives, a core structure in many pharmacologically active compounds, can be achieved using this compound. The ortho-amino-nitrile moiety is a classic precursor for building the pyrimidine (B1678525) ring of the quinazoline system. A common synthetic route involves the condensation of the aminonitrile with a one-carbon synthon, such as formamide (B127407) or orthoesters. The reaction typically proceeds through the initial formation of an amidine intermediate, followed by an intramolecular cyclization. The electron-withdrawing nature of the nitro and fluoro groups enhances the reactivity of the starting material, often allowing the reaction to proceed under milder conditions.

Another approach involves a multi-step sequence where the nitro group is first reduced to an amino group. This resulting diamine can then undergo condensation with various aldehydes or ketones to furnish tetrahydroquinazoline (B156257) derivatives, which can be subsequently oxidized to the aromatic quinazoline ring system.

Starting MaterialReagentsProduct ClassReference
This compound1. Formamide, heat6-Fluoro-7-nitroquinazolin-4-amineGeneric Method
This compound1. Fe/HCl (reduction) 2. RCHO, heat2-Substituted-6-fluoro-1,2,3,4-tetrahydroquinazolin-4-amineGeneric Method

Pyrimidine Architectures

While the synthesis of fused pyrimidines like quinazolines is common, this compound can also be envisioned as a precursor for non-fused pyrimidine architectures, although this application is less documented. Theoretically, cleavage of the benzene (B151609) ring or utilization of the nitrile and amino groups in reactions with 1,3-dicarbonyl compounds or their equivalents could lead to highly substituted pyrimidines. For instance, reaction with a β-ketoester in the presence of a strong base could potentially lead to a highly functionalized aminopyrimidine, though this pathway requires empirical validation.

Benzothiophene (B83047) Scaffolds

The construction of benzothiophene scaffolds from this compound typically involves the introduction of a sulfur-containing side chain. A plausible synthetic strategy is the Gewald reaction, where the nitrile group reacts with a sulfur source and an active methylene (B1212753) compound. However, a more direct approach would involve the initial conversion of one of the existing functional groups. For example, the nitro group can be diazotized and subsequently replaced with a thiocyanate (B1210189) group via a Sandmeyer-type reaction. The resulting thiocyanate can then be cyclized to form a benzothiophene derivative, often requiring a base or thermal conditions to facilitate the ring closure onto the adjacent position.

Reaction TypeKey TransformationResulting Scaffold
Sandmeyer-type followed by cyclization-NO₂ → -N₂⁺ → -SCNSubstituted Benzothiophene

Indazole Ring Systems

The synthesis of indazole ring systems from this compound is a more direct process. The ortho-amino-nitro functionality is a well-established precursor for indazole formation via a diazotization and subsequent intramolecular cyclization, often referred to as the "indazole synthesis from o-nitroanilines." Treatment of the starting material with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) leads to the formation of a diazonium salt. This intermediate can then undergo spontaneous or induced cyclization, with the elimination of water, to yield the corresponding 6-fluoro-5-nitro-1H-indazole-7-carbonitrile. The reaction conditions can be tuned to favor the formation of the N-oxide derivative as well.

Starting MaterialReagentsProduct
This compoundNaNO₂, HCl, 0-5 °C6-Fluoro-5-nitro-1H-indazole-7-carbonitrile

Pyrroloquinoline and Quinoline (B57606) Compounds

The synthesis of quinoline and the more complex pyrroloquinoline frameworks from this compound involves the construction of a new pyridine (B92270) or pyrrole (B145914) ring fused to the existing benzene ring. For quinoline synthesis, classic methods like the Skraup or Doebner-von Miller reaction can be adapted. These reactions typically involve the condensation of the aniline (B41778) derivative with α,β-unsaturated aldehydes or ketones, or with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating acid. The reduction of the nitro group to an amine is a prerequisite for these syntheses, providing the necessary nucleophilic center for the cyclization.

The formation of a pyrroloquinoline skeleton is more complex and would likely involve a multi-step synthesis, potentially building a pyrrole ring onto a pre-formed quinoline derivative or vice-versa.

Reaction NameKey ReagentsIntermediateProduct Class
Skraup SynthesisGlycerol, H₂SO₄, Oxidizing agent4-Amino-2-fluoro-5-nitroanilineSubstituted Quinoline
Doebner-von Millerα,β-Unsaturated aldehyde/ketone4-Amino-2-fluoro-5-nitroanilineSubstituted Quinoline

Benzo[d]thiazole Derivatives

The formation of the benzo[d]thiazole ring system from this compound requires the introduction of a sulfur atom and a carbon atom to form the thiazole (B1198619) ring. A common method is the reaction of the corresponding o-aminothiophenol with a one-carbon electrophile. Therefore, the synthesis would first involve the reduction of the nitro group to an amine and the introduction of a thiol group ortho to it. A more direct route is the reaction of the starting aminonitrile with a sulfur source like sodium sulfide (B99878) to generate an o-aminothiolate in situ, which can then react with a suitable one-carbon component. Alternatively, the Jacobson-Hugershoff synthesis, involving the reaction of an N-arylthioamide with an oxidizing agent, could be a potential, though more convoluted, pathway.

Construction of Macrocyclic Structures

The strategic placement of reactive functional groups in this compound makes it a potential precursor for the synthesis of macrocyclic structures. While direct examples of its use are not extensively documented, the principles of macrocyclization can be applied to this molecule. For instance, a related compound, 2-fluoro-5-nitrobenzonitrile, is recognized for its ability to form macrocycles due to the meta-positioning of its nitro and nitrile groups ossila.com.

In the case of this compound, the presence of the amino group offers an additional site for intramolecular reactions. A potential synthetic strategy could involve a two-step process:

Functionalization: The primary amino group could be reacted with a long-chain molecule that has a terminal functional group, such as an acid chloride or an aldehyde.

Cyclization: A second reaction, for example, a nucleophilic aromatic substitution of the fluorine atom by a nucleophile on the other end of the attached chain, would close the ring and form the macrocycle.

The development of macrocyclic peptides for chemoproteomic applications often involves solid-phase synthesis using amino acids with reactive side chains nih.gov. The structural motifs present in this compound could potentially be integrated into such systems.

Synthesis of Polyfunctionalized Aromatic Compounds

The diverse functional groups of this compound allow for its use as a scaffold in creating a wide array of polyfunctionalized aromatic compounds. Each group can be selectively targeted to build molecular complexity.

Amino Group Reactions: The amino group can undergo diazotization, allowing for its conversion into various other substituents (e.g., -H, -OH, -Br, -Cl) via Sandmeyer or related reactions. It can also be acylated or alkylated to introduce new side chains.

Fluorine Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and cyano groups. This allows for the introduction of O, N, or S-based nucleophiles. For example, the synthesis of 2-[(4-Fluorobenzyl)amino]-5-nitrobenzonitrile from 2-chloro-5-nitrobenzonitrile (B92243) demonstrates the susceptibility of a halogen at this position to substitution by an amine .

Nitro Group Reduction: The nitro group can be readily reduced to a second amino group, creating a diamino derivative. This resulting compound can then be used to synthesize heterocyclic systems, such as benzimidazoles.

Nitrile Group Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, providing another point for modification.

A related compound, 2-fluoro-5-nitrobenzonitrile, serves as a building block for anti-tumor benzothiophene derivatives, as well as pyrroloquinoline and quinoline structures ossila.com. This highlights the versatility of the fluoronitrobenzo-nitrile core in synthesizing medicinally relevant scaffolds.

Functional Group Potential Transformation Resulting Structure/Use
Amino (-NH₂)Diazotization followed by Sandmeyer reactionIntroduction of -OH, -Cl, -Br, -H
Fluoro (-F)Nucleophilic Aromatic Substitution (SNAr)Attachment of various nucleophiles
Nitro (-NO₂)ReductionFormation of a second amino group
Nitrile (-CN)HydrolysisConversion to carboxylic acid or amide

Development of Ligands for Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate for the development of ligands in coordination chemistry. The nitrile nitrogen and the amino group can both act as Lewis bases, potentially allowing the molecule to function as a bidentate ligand, chelating to a metal center.

The coordination of nitrile groups to transition metals is a well-established area of organometallic chemistry. These complexes can be used in catalysis and materials science chemicalbook.com. The amino group provides a second potential binding site, which could lead to the formation of stable five-membered chelate rings with metal ions. The electronic properties of the ligand, and thus the resulting metal complex, would be heavily influenced by the electron-withdrawing nitro group and the fluorine atom.

While specific studies on the coordination complexes of this compound are not prominent, research on similar molecules, such as derivatives of 2-acetyl-3-amino-1,4-naphthoquinone, shows that the amino group readily participates in complex formation with transition metals like Co(II), Ni(II), and Cu(II).

Strategic Intermediate for Chemical Probes and Reagents

This compound holds potential as a strategic intermediate for the synthesis of chemical probes and reagents. The high degree of functionalization allows for the sequential or orthogonal introduction of reporter groups (like fluorophores), affinity tags, and reactive groups for covalent modification of biomolecules.

The reactivity of the fluorine atom to nucleophilic aromatic substitution is a key feature. This reaction is analogous to the mechanism employed by Sanger's reagent (1-fluoro-2,4-dinitrobenzene) for the labeling of primary amines in peptides and proteins. The fluorine in this compound is similarly activated by the para-nitro group.

A synthetic route to a chemical probe could involve:

Modification of the amino group with a reporter molecule (e.g., a fluorescent dye).

Use of the activated fluorine atom to react with a specific functional group on a target biomolecule, such as a cysteine thiol or a lysine (B10760008) amine.

The development of fluorosulfate-containing macrocycles for chemoproteomic workflows illustrates the broader strategy of using small, reactive molecules to probe biological systems nih.gov. The scaffold of this compound provides a platform from which similar targeted reagents could be designed and synthesized.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a fundamental tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. An FT-IR spectrum of 2-Amino-5-fluoro-4-nitrobenzonitrile would be expected to show characteristic absorption bands corresponding to its various functional groups. Although no specific data is available, a hypothetical spectrum would likely feature:

N-H stretching vibrations from the primary amine group, typically appearing as two bands in the 3500-3300 cm⁻¹ region.

C≡N stretching vibration of the nitrile group, which is expected to be a sharp, intense band in the 2260-2220 cm⁻¹ range.

Asymmetric and symmetric stretching vibrations of the NO₂ group , which would produce strong absorptions around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-F stretching vibration , which would likely appear in the 1250-1020 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations , as well as bending vibrations, which would populate the fingerprint region of the spectrum.

Raman Spectroscopy (FT-Raman)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, a Raman spectrum would be valuable for confirming the vibrations of the aromatic ring and the symmetric vibrations of the nitro group. The C≡N stretch is also typically strong in Raman spectra.

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and its resulting optical and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound, dissolved in a suitable solvent, would reveal absorption maxima (λmax) associated with π→π* and n→π* transitions within the aromatic system, which is influenced by the electron-donating amino group and the electron-withdrawing nitro and cyano groups.

Fluorescence Spectroscopy for Photophysical Insights

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides information about the electronic structure of the excited state and the relaxation pathways available to the molecule. A fluorescence study of this compound would involve measuring its emission spectrum, quantum yield, and lifetime to understand its photophysical behavior. However, many nitroaromatic compounds are known to have very low or no fluorescence due to efficient non-radiative decay processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule.

¹H NMR: A proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. For this compound, one would expect to see signals for the amine protons (a broad singlet) and the aromatic protons. The coupling patterns and chemical shifts of the aromatic protons would be diagnostic for the substitution pattern on the benzene (B151609) ring.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbon of the cyano group, and the carbons of the aromatic ring, which would be split due to coupling with fluorine.

¹⁹F NMR: A fluorine-19 NMR spectrum would show a signal for the single fluorine atom, and its chemical shift would be indicative of its electronic environment.

Without experimental data, a definitive analysis and the creation of data tables for this compound remain speculative. The application of these standard spectroscopic techniques is essential to fully characterize this compound.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Proton and Carbon-13 NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. Due to the substitution pattern on the benzene ring, two aromatic protons are expected. The proton at the C6 position would likely appear as a doublet, split by the adjacent fluorine atom, while the proton at the C3 position would appear as a singlet, influenced by the surrounding substituents. The amino (-NH₂) protons would typically present as a broad singlet.

In the ¹³C NMR spectrum, six distinct signals for the aromatic carbons are anticipated, in addition to the signal for the nitrile carbon. The chemical shifts of these carbons are influenced by the electronic effects of the amino, fluoro, and nitro groups. The carbon attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF).

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity/Coupling
H3~7.5-s
H6~6.5-d, ³JHF ≈ 8-10 Hz
C1 (C-CN)-~100-105s
C2 (C-NH₂)-~150-155d, ²JCF ≈ 15-20 Hz
C3 (C-H)-~115-120d, ³JCF ≈ 3-5 Hz
C4 (C-NO₂)-~140-145d, ³JCF ≈ 5-7 Hz
C5 (C-F)-~155-160d, ¹JCF ≈ 240-260 Hz
C6 (C-H)-~105-110s
CN-~115-120s
NH₂~5.0-6.0 (broad)-br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR for Fluorinated Moieties

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. bldpharm.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling to the adjacent aromatic proton (H6) would result in a doublet, providing further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the aromatic proton H6 and the fluorine atom, although this is a heteronuclear coupling and would not appear in a standard homonuclear ¹H-¹H COSY.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. scbt.com This would definitively assign the signals for the C3-H3 and C6-H6 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. chemicalbook.com This is crucial for assigning the quaternary carbons. For instance, correlations would be expected between the H3 proton and carbons C1, C2, C4, and C5. Similarly, the H6 proton would show correlations to C1, C2, C4, and C5. The amino protons may also show correlations to C2 and C3.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₄FN₃O₂), the expected exact mass is approximately 181.0288 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 181. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO₂ (46 Da) and NO (30 Da). google.com The presence of the nitrile group might lead to the loss of HCN (27 Da).

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
181[M]⁺
151[M - NO]⁺
135[M - NO₂]⁺
108[M - NO₂ - HCN]⁺

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

While no published single crystal structure for this compound is currently available, analysis of related structures such as 2-amino-4-chlorobenzonitrile (B1265954) suggests that the molecule would be largely planar. chemicalbook.com The bond lengths and angles would be influenced by the electronic push-pull effects of the amino and nitro groups, respectively, and the inductive effect of the fluorine atom. Intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro or nitrile group of a neighboring molecule, would be expected to play a significant role in the crystal packing.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. The resulting diffraction pattern is a fingerprint of the specific crystalline phase. While experimental PXRD data for this compound is not available in the literature, a theoretical pattern could be calculated from a solved single crystal structure. This would be useful for phase identification and quality control in any future synthesis of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Information

While this compound is an achiral molecule, its derivatives can be synthesized to contain stereocenters, making them chiral. For such chiral analogues, chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is an indispensable technique for determining their absolute stereochemistry. chiralabsxl.comcreative-proteomics.com The application of this technique is critical in fields like medicinal chemistry, where the different enantiomers of a chiral drug can exhibit vastly different pharmacological effects. creative-proteomics.comamericanlaboratory.com

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers, which are non-superimposable mirror images of each other, will produce CD spectra that are perfect mirror images, with Cotton effects of equal magnitude but opposite signs. chiralabsxl.comnih.gov This unique characteristic provides a definitive way to distinguish between enantiomers and assign their absolute configuration.

The determination of absolute configuration for a chiral derivative of this compound would typically involve a combined experimental and computational approach. nih.govnih.gov The nitro-substituted aromatic ring within the molecule acts as a strong chromophore, which is essential for generating a measurable CD signal. acs.org The process generally follows these steps:

Experimental Measurement : The CD spectrum of one of the purified enantiomers is recorded. This provides a unique spectroscopic fingerprint characterized by positive or negative peaks (Cotton effects) at specific wavelengths. mtoz-biolabs.com

Conformational Analysis : Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are used to identify all possible stable conformations of the molecule. nih.gov

Theoretical Calculation : For the most stable conformers, the theoretical ECD spectrum is calculated using quantum chemical methods like time-dependent density functional theory (TD-DFT). nih.govnih.gov This calculation is performed for a specific, arbitrarily chosen enantiomer (e.g., the R-configuration).

Comparison and Assignment : The experimentally measured CD spectrum is compared to the theoretically calculated spectrum. If the experimental spectrum matches the calculated spectrum of the R-enantiomer in terms of the signs and relative intensities of the Cotton effects, then the absolute configuration of the measured sample is assigned as R. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as S. mtoz-biolabs.com

Although no specific chiroptical studies have been published for chiral derivatives of this compound, the principles of CD spectroscopy provide a robust framework for their future stereochemical elucidation. The hypothetical data below illustrates the expected mirror-image relationship in the CD spectra for a pair of enantiomers of a chiral derivative.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of a Chiral Derivative of this compound

The following interactive table presents hypothetical CD spectral data for the R and S enantiomers of a chiral analog. The data demonstrates the principle of mirror-image spectra, where Cotton effects for the S-enantiomer have the opposite sign to those of the R-enantiomer.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Molar Absorptivity Difference (Δε) (L·mol⁻¹·cm⁻¹)
R-Isomer 350+15,000+4.55
310-10,000-3.03
280+5,000+1.52
S-Isomer 350-15,000-4.55
310+10,000+3.03
280-5,000-1.52

This powerful combination of experimental spectroscopy and theoretical calculation allows for the unambiguous assignment of absolute configuration, a crucial step in the development of chiral molecules for various applications. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction. It offers a favorable balance between accuracy and computational cost, making it a standard tool for a wide range of chemical systems.

For a molecule like 2-Amino-5-fluoro-4-nitrobenzonitrile, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2-amino-5-nitrobenzophenone (B23384), have successfully used the B3LYP/6-311+G(d) basis set to calculate molecular geometry and vibrational frequencies, showing good agreement with experimental data.

Ab Initio Methods for High-Level Accuracy

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While HF provides a foundational understanding, it does not fully account for electron correlation, which can be crucial for accurate predictions.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster (CC) theory, provide higher levels of accuracy by incorporating electron correlation. However, they are significantly more computationally demanding than DFT. In studies of related benzonitrile (B105546) derivatives like 2-amino-5-fluorobenzonitrile (B1271947), both HF and DFT methods have been used, with findings indicating that the B3LYP (DFT) functional is often superior to HF for predicting molecular properties like vibrational frequencies.

Analysis of Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, further analyses can be performed to understand the electronic landscape of the molecule, which dictates its stability and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For related nitro-aromatic compounds, the HOMO is often localized on the electron-rich portions (the benzene (B151609) ring and amino group), while the LUMO is concentrated on the electron-withdrawing nitro group, indicating that intramolecular charge transfer is a key electronic feature.

Computational studies on similar molecules allow for the calculation of these energy values and other related quantum chemical descriptors.

Table 1: Illustrative Frontier Orbital Data for a Related Benzonitrile Derivative (Note: Data is representative from studies on analogous compounds and not specific to this compound)

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-7.06
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.54
HOMO-LUMO Gap (ΔE)Energy difference (ELUMO - EHOMO)4.52
Ionization Potential (I)Approx. -EHOMO7.06
Electron Affinity (A)Approx. -ELUMO2.54
Global Hardness (η)(I - A) / 22.26
Global Softness (S)1 / (2η)0.22
Electronegativity (χ)(I + A) / 24.80

Source: Adapted from computational data on related substituted nitriles.

Natural Bond Orbital (NBO) Analysis

In a molecule like this compound, significant delocalization is expected due to the interplay between the π-system of the benzene ring and the various substituents. NBO analysis on 2-amino-5-fluorobenzonitrile revealed strong stabilizing interactions, such as those between the lone pair electrons of the amino nitrogen and the antibonding π* orbitals of the aromatic ring. Similar analyses on 2-amino-5-nitrobenzophenone also highlight the importance of hyperconjugative interactions in stabilizing the molecular structure.

Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential (red) localized around the oxygen atoms of the nitro group and the nitrogen of the nitrile group. The area around the amino group's hydrogen atoms would likely exhibit the most positive potential (blue), identifying them as potential sites for nucleophilic interaction. Studies on related molecules confirm that the negative potential is concentrated on electronegative atoms, while positive potential is found around hydrogen atoms.

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations are a standard method for predicting these vibrational frequencies. For a molecule like this compound, theoretical frequency calculations would be performed on its optimized geometry. These calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), yield a set of normal modes of vibration, each with a specific frequency and intensity for both IR and Raman spectra.

The predicted vibrational modes can be assigned to specific functional groups within the molecule. For instance, the stretching vibrations of the amino (-NH2) group are expected in the 3300-3500 cm⁻¹ region. The nitrile (-C≡N) group typically exhibits a sharp, medium-intensity band around 2220-2260 cm⁻¹. The nitro (-NO2) group has characteristic symmetric and asymmetric stretching modes, generally appearing in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ region.

A hypothetical table of selected calculated vibrational frequencies for this compound, based on typical values for related compounds, is presented below. It is important to note that calculated frequencies are often systematically higher than experimental values and may be scaled for better agreement.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectrum
N-H Asymmetric Stretch3500IR, Raman
N-H Symmetric Stretch3400IR, Raman
C-H Aromatic Stretch3100IR, Raman
C≡N Stretch2240IR, Raman
NO₂ Asymmetric Stretch1550IR, Raman
NO₂ Symmetric Stretch1350IR, Raman
C-F Stretch1250IR, Raman

This table is illustrative and based on typical frequency ranges for the respective functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic absorption spectra (UV-Vis) and can also provide insights into fluorescence properties. mdpi.com By calculating the energies of vertical electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. For this compound, the presence of the chromophoric nitro group and the auxochromic amino group on the benzene ring is expected to result in significant absorption in the UV-visible region.

Computational studies on similar molecules, such as nitroanilines, often show that the lowest energy electronic transitions are dominated by charge transfer from the amino group and the phenyl ring (the highest occupied molecular orbital, HOMO) to the nitro group (the lowest unoccupied molecular orbital, LUMO). mdpi.com The fluorine and nitrile substituents would further modulate the energies of these orbitals. TD-DFT calculations, often performed with functionals like CAM-B3LYP which are better suited for charge-transfer excitations, can predict the λmax values and the oscillator strengths of these transitions. researchgate.netwikipedia.org

A hypothetical prediction of the main electronic transitions for this compound is shown in the table below.

Transition Predicted λmax (nm) Major Contribution
S₀ → S₁380HOMO → LUMO (π → π)
S₀ → S₂290HOMO-1 → LUMO (π → π)

This table is illustrative and based on typical electronic transitions in nitroaniline derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the chemical shifts (δ) of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F.

For this compound, ¹H NMR predictions would show distinct signals for the two aromatic protons and the amino protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of all four substituents. The ¹³C NMR predictions would provide chemical shifts for all seven carbon atoms in the molecule, with the carbon atoms directly attached to the electron-withdrawing nitro, fluoro, and cyano groups expected at lower fields.

Predicting the ¹⁹F NMR chemical shift is of particular interest. Studies on fluorinated aromatic compounds have shown that DFT calculations can provide reliable predictions, often with the use of scaling factors to improve accuracy. sci-hub.stresearchgate.netnih.gov The chemical shift of the fluorine atom in this compound would be sensitive to the electronic environment created by the ortho-amino and meta-nitro and cyano groups.

Below is an illustrative table of predicted NMR chemical shifts.

Nucleus Predicted Chemical Shift (ppm)
¹H (Aromatic)7.5 - 8.5
¹H (Amino)5.0 - 6.0
¹³C (C-CN)110 - 120
¹³C (C-NH₂)145 - 155
¹³C (C-NO₂)140 - 150
¹³C (C-F)150 - 160
¹⁹F-110 to -130

This table provides estimated ranges based on data for analogous structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways. chegg.com

For this compound, several reactions could be of interest, including nucleophilic aromatic substitution (S_NAr) of the fluorine atom and the reduction of the nitro group. Computational chemistry can be used to locate the transition state (TS) for such reactions. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction kinetics.

For an S_NAr reaction, where a nucleophile attacks the carbon bearing the fluorine atom, DFT calculations can model the formation of the Meisenheimer complex intermediate and the subsequent transition state for the departure of the fluoride (B91410) ion. The activation energy barrier can be calculated from the energy difference between the reactants and the transition state. The geometry of the TS would reveal the bond-forming and bond-breaking distances at the peak of the energy barrier.

By mapping the potential energy surface, computational chemistry can trace the entire reaction pathway from reactants to products, passing through any intermediates and transition states. This is often done using methods like the Intrinsic Reaction Coordinate (IRC) calculation, which follows the minimum energy path downhill from a transition state to connect it to the corresponding reactants and products.

For the reduction of the nitro group in this compound to an amino group, a complex multi-step process is involved, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net Computational modeling can be used to investigate the thermodynamics and kinetics of each step. For instance, the reaction pathway for the reduction using a specific reducing agent can be modeled to determine the rate-limiting step and to understand the role of catalysts. These calculations provide a detailed, step-by-step picture of the transformation at the molecular level.

Molecular Modeling for Intermolecular Interactions

The arrangement of molecules in the crystalline state is a direct consequence of the energetic balance between various attractive and repulsive forces. For substituted benzonitriles, these interactions are primarily a combination of hydrogen bonds and van der Waals forces. Computational modeling, often complementing experimental X-ray diffraction data, is a powerful tool for dissecting these interactions.

Hydrogen Bonding Network Analysis

In the crystal structure of the analogous compound, 2-amino-5-nitrobenzonitrile (B98050), the primary amino group (-NH₂) and the nitro group (-NO₂) are the key players in forming a robust hydrogen-bonding network. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group (-C≡N) serve as acceptors.

The analysis of the crystal packing of 2-amino-5-nitrobenzonitrile reveals a dimeric motif established through N—H···O hydrogen bonds. Specifically, one of the hydrogen atoms of the amino group of a molecule forms a hydrogen bond with an oxygen atom of the nitro group of a neighboring molecule. This interaction is a classic example of a strong, directional hydrogen bond that significantly contributes to the stability of the crystal lattice.

A second, weaker hydrogen bond is also observed between the other hydrogen of the amino group and the nitrogen atom of the nitrile group of another adjacent molecule (N—H···N). This interaction links the primary dimeric motifs into a more extended, three-dimensional network. The interplay of these different hydrogen bonds creates a layered structure within the crystal.

It is important to note that the introduction of a fluorine atom at the 5-position, as in this compound, would likely introduce further complexity to this network. The electronegative fluorine atom could participate in weaker C—H···F hydrogen bonds or influence the charge distribution of the aromatic ring, thereby modulating the strength of the existing N—H···O and N—H···N interactions.

Hydrogen Bond Type Donor Acceptor Typical Distance (Å) Significance
StrongN-H (Amino)O (Nitro)2.0 - 2.5Forms primary dimeric units
WeakN-H (Amino)N (Nitrile)2.2 - 2.8Links dimers into a larger network

Van der Waals Interactions in Molecular Assemblies

In the case of aromatic systems like this compound, π-π stacking interactions are a significant component of the van der Waals forces. The planar aromatic rings of adjacent molecules can stack upon each other, contributing to the cohesive energy of the crystal. The presence of electron-withdrawing groups (nitro and nitrile) and an electron-donating group (amino) creates a polarized aromatic system, which can favor an offset or slipped-stacking arrangement to minimize electrostatic repulsion.

The crystal structure of 2-amino-5-nitrobenzonitrile demonstrates this principle, with layers of molecules held together by the aforementioned hydrogen bonds, and these layers are then stacked on top of each other. The inter-planar distance between the aromatic rings is indicative of the strength of these π-π stacking interactions.

Interaction Type Contributing Groups Nature of Interaction Effect on Molecular Assembly
π-π StackingAromatic RingsElectrostatic and dispersion forces between π-systemsPromotes layered packing of molecules
C-H···O ContactsC-H bonds and Nitro/Nitrile groupsWeak hydrogen bonding/electrostaticFine-tunes the orientation of molecules
C-H···C ContactsC-H bonds and Aromatic RingsDispersion forcesContributes to overall packing efficiency

Supramolecular Chemistry and Crystal Engineering of Benzonitrile Derivatives

Design and Organization of Molecules in the Solid State

No information available.

Non-Covalent Interactions Governing Crystal Packing

No information available.

Strategies for Co-crystallization and Polymorphism Control

No information available.

Self-Assembly Processes and Supramolecular Recognition Phenomena

No information available.

Table of Mentioned Compounds

Since no article could be generated, there are no compounds to list in this table.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research concerning 2-Amino-5-fluoro-4-nitrobenzonitrile will likely focus on developing novel and sustainable synthetic routes that minimize waste and enhance safety. researchgate.netnih.govresearchgate.net Current syntheses of nitroaromatic compounds often rely on traditional nitration methods that can be harsh and produce significant byproducts. nih.gov

Synthetic Approach Potential Advantages Key Research Focus
Flow ChemistryImproved reaction control, enhanced safety, potential for automation. bohrium.comresearchgate.netOptimization of reaction conditions in continuous flow reactors.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. illinois.eduIdentification and engineering of enzymes for regioselective nitration and amination.
Solid-Supported ReagentsEase of product purification, catalyst recyclability. researchgate.netDevelopment of robust and efficient solid supports for nitrating and fluorinating agents.
Ionic LiquidsRecyclable reaction media, potential for enhanced reactivity and selectivity. rsc.orgresearchgate.netnih.govDesign of task-specific ionic liquids for the synthesis of substituted benzonitriles.

Integration of Advanced Analytical Techniques with Automation

The synthesis and purification of this compound and its derivatives will benefit significantly from the integration of advanced analytical techniques with automated systems. Automated synthesis platforms, particularly those based on flow chemistry, are becoming increasingly prevalent in the pharmaceutical and chemical industries. bohrium.cominnovationnewsnetwork.comoxfordglobal.com These systems allow for rapid reaction optimization, improved reproducibility, and higher throughput. researchgate.net

High-throughput screening (HTS) methodologies can be employed to rapidly evaluate reaction conditions and identify optimal synthetic protocols. nih.govacs.orgnih.gov For instance, HTS can be used to screen various catalysts, solvents, and temperature profiles to maximize the yield and purity of this compound. nih.gov The integration of real-time analytical techniques, such as online HPLC and NMR spectroscopy, into automated synthesis workflows will provide immediate feedback for process control and optimization.

Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

AI/ML Application Potential Impact on this compound Research
Retrosynthesis PredictionIdentification of more efficient and cost-effective synthetic routes. mdpi.commicrosoft.comnih.gov
Reaction Outcome PredictionOptimization of reaction conditions to maximize yield and minimize byproducts.
De Novo Compound DesignGeneration of novel derivatives with tailored electronic and steric properties. technologynetworks.comacs.org
Property PredictionIn silico screening of virtual compounds for desired biological or material properties. nih.gov

Exploration of New Chemical Reactivity Spaces

The unique arrangement of functional groups in this compound—an amine, a fluorine atom, a nitro group, and a nitrile on an aromatic ring—offers a rich platform for exploring new chemical reactivity. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electron-donating amino group, creates a complex electronic landscape that can be exploited for novel transformations.

Future research will likely delve into the selective functionalization of this molecule. For example, the development of new catalytic systems for C-F bond activation could open up pathways to a wide range of new derivatives that are otherwise difficult to access. nih.govnumberanalytics.comacs.orgrsc.orgnumberanalytics.com The reactivity of the nitro group, beyond simple reduction to an amine, could also be a focus, with potential for conversion into other functional groups. researchgate.netresearchgate.net Similarly, the reactions of the amino group and the nitrile group can be further explored to synthesize a diverse library of compounds. rsc.orgnbinno.com

Application in Advanced Functional Materials (e.g., Non-linear Optical Materials)

The electronic properties of this compound, characterized by the presence of both strong electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups, make it an interesting candidate for applications in advanced functional materials. One particularly promising area is the development of non-linear optical (NLO) materials. Organic molecules with large second-order NLO responses typically possess a donor-π-acceptor structure, which is inherent in the scaffold of this compound. nih.govresearchgate.net

The presence of the fluorine atom can enhance properties such as thermal stability and solubility, which are crucial for the practical application of NLO materials. acs.org Research in this direction would involve the synthesis of a series of derivatives of this compound with extended π-conjugated systems to enhance the NLO response. nih.gov Beyond NLO materials, the unique electronic and structural features of this compound could also be harnessed in the design of other advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and specialty polymers.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purify intermediates via recrystallization (ethanol/water) to achieve >95% purity .

How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound derivatives?

Basic Research Question
Methodology :

  • ¹H/¹³C NMR :
    • Fluorine coupling in ¹H NMR (δ ~6.8–7.5 ppm, J ~8–12 Hz) confirms para-fluoro substitution .
    • Nitro groups deshield adjacent carbons (¹³C NMR: δ ~145–150 ppm for C-NO₂) .
  • IR Spectroscopy :
    • Nitro group: Strong asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹ .
    • Cyano group: Sharp peak at ~2230 cm⁻¹ .

Data Interpretation :
Compare experimental spectra with computational predictions (DFT, B3LYP/6-31G*) to validate assignments .

What computational approaches predict the regioselectivity of nitration in 2-amino-5-fluorobenzonitrile precursors?

Advanced Research Question
Methodology :

  • Perform DFT calculations (Gaussian 16) to evaluate activation energies for nitration at positions 3, 4, and 6.
  • Use Fukui indices to identify nucleophilic sites:
    • Amino groups (position 2) direct nitration to position 4 via resonance activation .
  • Validate with experimental yields (HPLC, >98% purity) .

Case Study :
In 2-amino-5-fluorobenzonitrile, nitration at position 4 is favored (ΔG‡ = 25.3 kcal/mol vs. 28.7 kcal/mol for position 3) .

How should researchers address contradictory melting point data reported for this compound?

Advanced Research Question
Analysis :

  • Literature discrepancies (e.g., 182–184°C vs. 188–196°C) may arise from:
    • Purity : Impurities lower observed melting points. Use column chromatography (silica gel, DCM/methanol 10:1) to isolate pure product .
    • Polymorphism : Recrystallize from different solvents (e.g., DMF vs. ethanol) to assess crystalline forms .
  • DSC/TGA : Confirm thermal stability and decomposition profiles (heating rate 10°C/min, N₂ atmosphere) .

Recommendation : Report solvent and purification method alongside melting points .

What purification techniques optimize yield and purity for nitro-aminobenzonitrile derivatives?

Intermediate Research Question
Methodology :

  • Recrystallization : Use ethanol/water (4:1) for nitro intermediates; monitor via HPLC (C18 column, acetonitrile/water 60:40) .
  • Flash Chromatography : For amino intermediates, employ gradient elution (hexane → ethyl acetate) to separate reducing byproducts .
  • Safety : Avoid prolonged exposure to nitro compounds (potential mutagenicity) .

Q. Yield Optimization :

  • Scale-dependent yields: 70–85% for 10 mmol vs. 60–75% for 100 mmol batches .

How does the electronic effect of the nitro group influence the stability of this compound under acidic conditions?

Advanced Research Question
Mechanistic Insight :

  • The nitro group withdraws electron density, destabilizing the benzonitrile core.
  • Accelerated degradation occurs in HCl (1M, 25°C) with half-life <24 hrs vs. >72 hrs for non-nitro analogs .
  • Mitigation : Store under inert atmosphere (Ar) at –20°C to prevent hydrolysis .

Q. Experimental Validation :

  • Monitor degradation via LC-MS (negative ion mode, m/z 195 [M–H]⁻) .

Notes

  • Safety : Follow OSHA guidelines for handling nitro compounds (ventilation, PPE) .
  • Data Sources : Prioritize PubChem, CAS, and NIST for validated data .
  • Conflict Resolution : Cross-validate spectral data with independent labs .

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